molecular formula C9H8ClN3 B11905662 8-Chloro-2-cyclopropylimidazo[1,2-a]pyrazine

8-Chloro-2-cyclopropylimidazo[1,2-a]pyrazine

Katalognummer: B11905662
Molekulargewicht: 193.63 g/mol
InChI-Schlüssel: WCGOEMXKEPQDBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Chloro-2-cyclopropylimidazo[1,2-a]pyrazine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. This compound is characterized by its fused bicyclic structure, which includes a chloro substituent at the 8th position and a cyclopropyl group at the 2nd position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Vorbereitungsmethoden

The synthesis of 8-Chloro-2-cyclopropylimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of cyclopropylamine and 2-chloro-3-nitropyrazine as starting materials. The reaction proceeds through a nucleophilic substitution followed by cyclization to form the desired imidazo[1,2-a]pyrazine ring system. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .

Analyse Chemischer Reaktionen

8-Chloro-2-cyclopropylimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles like amines or thiols replace the chlorine atom, forming new derivatives.

    Photocatalysis: Radical reactions facilitated by photocatalysts can lead to the functionalization of the imidazo[1,2-a]pyrazine scaffold.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 8-Chloro-2-cyclopropylimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of Alzheimer’s disease, where acetylcholinesterase inhibitors are used to improve cognitive function . Additionally, the compound may interact with other molecular pathways, contributing to its diverse biological activities.

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C9H8ClN3

Molekulargewicht

193.63 g/mol

IUPAC-Name

8-chloro-2-cyclopropylimidazo[1,2-a]pyrazine

InChI

InChI=1S/C9H8ClN3/c10-8-9-12-7(6-1-2-6)5-13(9)4-3-11-8/h3-6H,1-2H2

InChI-Schlüssel

WCGOEMXKEPQDBS-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C2=CN3C=CN=C(C3=N2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.